Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate (CAS: 1481418-97-6) is an azetidine derivative with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure features a tert-butyl carbamate group protecting the azetidine nitrogen, a hydroxyl group, and a 3-methoxyphenyl substituent at the 3-position of the azetidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting kinases and other enzymes .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-9-15(18,10-16)11-6-5-7-12(8-11)19-4/h5-8,18H,9-10H2,1-4H3 |
InChI Key |
NXEWQIGPEXJYST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate Intermediate
A common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate , is synthesized by nucleophilic addition of organometallic reagents to 1-Boc-3-azetidinone:
Organometallic addition : Methylmagnesium bromide or methylmagnesium chloride (Grignard reagents) is added dropwise to a cold (0 °C) solution of 1-Boc-3-azetidinone in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert nitrogen atmosphere. The reaction mixture is stirred for 1–3 hours, allowing the nucleophile to attack the carbonyl carbon, forming the corresponding tertiary alcohol at the 3-position of the azetidine ring.
Workup and purification : The reaction is quenched with saturated aqueous ammonium chloride solution, extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC) to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in yields ranging from 78% to 99% depending on conditions.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 87% | 0–20 °C, 3 h | Methylmagnesium bromide in THF |
| 84% | 0–20 °C, 19.75 h | Extended stirring, purification by RP-HPLC |
| 78.3% | 0 °C, 1 h, inert atmosphere | Quenched on ice, extraction and drying |
| 99% | 0 °C, 1 h, with water and ammonium chloride | High yield under mild conditions |
Source: Experimental data on tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate preparation
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent can be introduced via nucleophilic addition or cross-coupling reactions:
Nucleophilic addition : A 3-methoxyphenyl organometallic reagent (such as a 3-methoxyphenylmagnesium bromide or lithium reagent) may be reacted with 1-Boc-3-azetidinone analogously to the methyl addition, forming the 3-hydroxy-3-(3-methoxyphenyl)azetidine intermediate.
Cross-coupling approach : Alternatively, Suzuki–Miyaura cross-coupling reactions can be employed starting from a brominated azetidine derivative and 3-methoxyphenylboronic acid under palladium catalysis, enabling regioselective installation of the methoxyphenyl group.
Oxidation and Functional Group Transformations
Oxidation of the hydroxyl group to the corresponding ketone or further functionalization can be achieved using mild oxidants such as TEMPO with hydrogen peroxide in microchannel reactors, allowing efficient and green oxidation with controlled reaction times and high selectivity.
Protection and deprotection steps involving the tert-butyl carbamate group are typically performed under standard acidic or basic conditions to ensure the stability of the azetidine ring during synthesis.
Source: Oxidation of azetidine derivatives using TEMPO-H2O2 system
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Boc-3-azetidinone + 3-methoxyphenylmagnesium bromide, THF, 0 °C to RT | tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate | 78–99 | Controlled temperature, inert atmosphere |
| 2 | Purification by silica gel chromatography or RP-HPLC | Pure product | — | Ensures removal of impurities |
| 3 | Optional oxidation with TEMPO/H2O2 in microchannel reactor | Oxidized derivatives | Variable | Green chemistry approach, short reaction time |
Analytical Characterization
The synthesized compound is confirmed by:
Nuclear Magnetic Resonance (NMR) : ^1H, ^13C NMR spectra show characteristic signals for the azetidine ring protons, tert-butyl group, hydroxyl proton, and aromatic methoxy substituent.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C15H21NO4 with molecular weight 279.33 g/mol.
Infrared Spectroscopy (IR) : Identifies functional groups such as hydroxyl and carbamate.
Source: Structural confirmation of azetidine derivatives by NMR and HRMS
Research Findings and Applications
The compound's unique azetidine scaffold with a hydroxyl and methoxyphenyl substituent makes it a promising candidate for medicinal chemistry applications, including anti-inflammatory and anticancer activity.
Synthetic methodologies emphasize mild conditions, regioselectivity, and scalability, facilitating further pharmacological studies.
Future research focuses on optimizing yields, exploring alternative synthetic routes such as aza-Michael additions, and investigating biological mechanisms.
Source: Medicinal chemistry potential and synthetic diversification of azetidine derivatives
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring’s nitrogen and hydroxyl group facilitate nucleophilic substitutions. Key reactions include:
-
The mesylated intermediate (formed via reaction with methanesulfonyl chloride) serves as a precursor for introducing amines, thiols, or halides.
-
Ring-opening reactions often preserve the tert-butyl ester group while modifying the azetidine scaffold .
Ester Hydrolysis and Functionalization
The tert-butyl ester undergoes controlled hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Applications |
|---|---|---|---|
| Acidic hydrolysis | HCl (4M), dioxane, 60°C | Free carboxylic acid (3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylic acid) | Intermediate for peptide coupling |
| Basic hydrolysis | NaOH (2M), THF/H₂O | Sodium carboxylate salt | Water-soluble derivatives for assays |
-
Hydrolysis products are critical for synthesizing bioactive molecules, enabling conjugation with other pharmacophores.
Cross-Coupling Reactions Involving the Methoxyphenyl Group
The 3-methoxyphenyl substituent participates in transition-metal-catalyzed couplings:
-
These reactions expand structural diversity, enabling the attachment of electron-donating or withdrawing groups to the methoxyphenyl ring .
Ring-Opening and Rearrangement Reactions
Under acidic or oxidative conditions, the azetidine ring undergoes cleavage:
| Condition | Reagents | Product | Mechanistic Insight |
|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, CH₃CN, 80°C | Linear amino alcohol derivatives | Protonation of nitrogen initiates ring strain relief |
| Oxidative cleavage | RuO₄, NaIO₄, H₂O/CH₃CN | Formation of diketone intermediates | Radical-mediated C–N bond cleavage |
Oxidation and Reduction Reactions
The hydroxyl group and aromatic ring undergo redox transformations:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Oxidation of hydroxyl group | Dess-Martin periodinane, DCM | Ketone (tert-butyl 3-oxo-3-(3-methoxyphenyl)azetidine-1-carboxylate) | High selectivity (>90%) |
| Methoxy group demethylation | BBr₃, DCM, −78°C | Phenolic derivative | Preservation of azetidine ring |
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Aromatic Group Variations
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
- Key Differences :
- Substituent positions: The methoxyphenyl group is at the 2-position of the azetidine ring, unlike the 3-position in the target compound.
- Additional substituent: A 1-hydroxybutyl group at the 3-position introduces increased hydrophilicity and steric bulk.
- Impact :
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(3-methoxyphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5e)
- Key Differences :
- Replaces the hydroxyl group with a 2-methoxy-2-oxoethyl ester.
- Incorporates a pyrazolyl ring linked to the 3-methoxyphenyl group.
- Higher synthetic yield (80%) compared to ortho-substituted analogs (e.g., 5f: 29%) due to reduced steric hindrance .
Functional Group Modifications
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
- Key Differences :
- Substitutes 3-methoxyphenyl with a trifluoromethyl (-CF₃) group.
- Impact :
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
- Key Differences: Replaces 3-methoxyphenyl with aminomethyl and hydroxymethyl groups.
- Impact: Increased hydrogen-bond donors (NH₂, OH) improve aqueous solubility (estimated logS: -1.5). Potential for crosslinking in peptide-like synthesis .
Steric and Electronic Effects
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
- Key Differences :
- Contains a bromoethyl group instead of hydroxyl and aryl substituents.
- Impact :
tert-Butyl 3-hydroxy-3-[(piperidin-1-yl)methyl]azetidine-1-carboxylate
- Key Differences :
- Substitutes 3-methoxyphenyl with a piperidinylmethyl group.
- Impact :
- Introduces basicity (pKa ~10.5 for piperidine), enabling pH-dependent solubility.
- Useful in designing CNS-targeted drugs due to improved blood-brain barrier penetration .
Biological Activity
Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate, with the CAS number 1481418-97-6, is a compound characterized by its azetidine core and various functional groups, including a tert-butyl group, hydroxyl group, and a methoxyphenyl substituent. Its molecular formula is C₁₅H₂₁NO₄, and it has a molecular weight of 279.33 g/mol. The unique structure of this compound suggests significant potential for biological activity, particularly in pharmacological applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity. Preliminary studies suggest potential interactions with various biological targets, which may include receptors or enzymes involved in inflammatory or cancerous processes.
Key Findings
- Anticancer Potential : Initial investigations have indicated that this compound may possess anticancer properties. Studies need to elucidate its mechanism of action and therapeutic potential in cancer treatment.
- Anti-inflammatory Activity : The presence of the hydroxyl and methoxy groups suggests that the compound could exhibit anti-inflammatory effects, which warrants further exploration in pharmacological studies.
- Mechanism of Action : Specific studies are required to determine how the compound interacts with biological systems, including receptor binding assays and enzyme inhibition tests.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:
| Compound Name | Similarity Index |
|---|---|
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 0.87 |
| Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 0.87 |
| Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 0.89 |
| Tert-butyl azetidine-1-carboxylate | 0.93 |
| (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | 0.86 |
The methoxyphenyl group in this compound may impart distinct chemical reactivity and biological properties that differ from other azetidine derivatives.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate, and how are reaction conditions optimized?
Answer: The synthesis typically involves functionalization of the azetidine ring. A key step is the introduction of the 3-methoxyphenyl group via nucleophilic addition or coupling. For example, tert-butyl 3-oxoazetidine-1-carboxylate can react with a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) under controlled temperatures (0–20°C) in dichloromethane, followed by hydroxylation . Optimization focuses on:
- Catalyst selection : DMAP (4-dimethylaminopyridine) and triethylamine are used to enhance reaction efficiency .
- Temperature control : Lower temperatures (0°C) minimize side reactions during sensitive steps like hydroxylation .
- Workup : Chromatographic purification is critical due to the compound’s polarity.
Q. How is this compound characterized structurally?
Answer: Advanced spectroscopic techniques are employed:
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the tert-butyl group (δ ~1.46 ppm, singlet) and methoxyphenyl protons (δ ~6.8–7.6 ppm) confirm regiochemistry. The azetidine ring protons appear as distinct multiplets (δ ~3.8–4.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]<sup>+</sup> at m/z 322.1652 for C16H23NO4).
- X-ray crystallography : Used to resolve stereochemistry if racemization occurs during synthesis .
Q. What role does this compound play as an intermediate in medicinal chemistry?
Answer: The tert-butyl carbamate group serves as a protecting group for the azetidine nitrogen, enabling downstream functionalization. For example:
- Heterocycle synthesis : The hydroxyl group can be oxidized to a ketone for oxadiazole formation (e.g., via cyclization with amidoximes) .
- Biological probes : Derivatives are used to study monoacylglycerol lipase (MAGL) inhibition, with modifications at the 3-hydroxy position enhancing binding affinity .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., over-oxidation or ring-opening) be mitigated during synthesis?
Answer:
- Byproduct analysis : LC-MS monitors intermediates. For instance, over-oxidation of the hydroxyl group to a ketone is avoided by limiting exposure to strong oxidants .
- Protecting group strategy : The tert-butyl group stabilizes the azetidine ring against nucleophilic attack. Alternative groups (e.g., benzyl carbamates) are less effective in preventing ring-opening .
- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis, while THF may promote undesired ring strain relief .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
Answer:
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-3-hydroxyazetidine precursors) ensures stereocontrol .
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of ketone intermediates can yield >95% enantiomeric excess (ee) .
- Chromatographic separation : Chiral HPLC (e.g., with a CHIRALPAK® AD-H column) resolves racemic mixtures post-synthesis .
Q. How do researchers reconcile contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility audits : Repeating literature procedures with strict adherence to stated conditions (e.g., reagent purity, inert atmosphere) identifies variables affecting yield .
- Cross-validation : Comparing <sup>13</sup>C NMR data across studies detects inconsistencies. For example, discrepancies in carbonyl peaks (δ ~155–168 ppm) may indicate incomplete Boc protection .
- Computational modeling : DFT calculations predict NMR shifts or reaction pathways, aiding in data validation .
Methodological Insights Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
